molecular formula C16H30O2 B8088771 11-Hexadecenoic acid CAS No. 73292-39-4

11-Hexadecenoic acid

Cat. No.: B8088771
CAS No.: 73292-39-4
M. Wt: 254.41 g/mol
InChI Key: JGMYDQCXGIMHLL-AATRIKPKSA-N
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Description

11-Hexadecenoic acid, also known as (Z)-11-Hexadecenoic acid, is a monounsaturated fatty acid with the molecular formula C16H30O2. It is characterized by a double bond at the 11th carbon position in the 16-carbon chain. This compound is significant in various biological and industrial applications, particularly in the synthesis of pheromones for pest control.

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Hexadecenoic acid can be synthesized through the introduction of a double bond at the 11th position of hexadecanoic acid (palmitic acid). This is typically achieved using a Δ11 fatty-acyl desaturase enzyme, which introduces the double bond in a specific position. The process involves the functional screening and introduction of several lepidopteran Δ11 fatty-acyl desaturases into a yeast strain, which then produces the desired compound .

Industrial Production Methods: In an industrial setting, this compound can be produced using genetically engineered yeast strains. These strains are designed to have increased titers of free fatty acids and are equipped with specific desaturase enzymes to produce the compound efficiently. The production process involves fed-batch fermentation, which can yield significant quantities of the acid .

Chemical Reactions Analysis

Types of Reactions: 11-Hexadecenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes and alcohols.

    Reduction: It can be reduced to form saturated fatty acids.

    Substitution: The double bond allows for various substitution reactions, where different functional groups can be added.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.

    Substitution: Halogenation can be achieved using halogens like bromine (Br2) under controlled conditions.

Major Products:

    Oxidation: Produces (Z)-11-hexadecenal and (Z)-11-hexadecenol.

    Reduction: Produces hexadecanoic acid.

    Substitution: Produces halogenated derivatives of this compound.

Scientific Research Applications

11-Hexadecenoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Hexadecenoic acid involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a ligand for certain fatty acid receptors, influencing various metabolic pathways. It is also involved in the biosynthesis of pheromones, where it serves as a precursor that is converted into active pheromone components by specific enzymes .

Comparison with Similar Compounds

    Palmitoleic Acid (C161, Δ9): Similar in structure but has a double bond at the 9th position.

    Oleic Acid (C181, Δ9): An 18-carbon monounsaturated fatty acid with a double bond at the 9th position.

    Linoleic Acid (C182, Δ9,12): An 18-carbon polyunsaturated fatty acid with double bonds at the 9th and 12th positions.

Uniqueness: 11-Hexadecenoic acid is unique due to its specific double bond position at the 11th carbon, which imparts distinct chemical and biological properties. This unique structure makes it particularly valuable in the synthesis of specific pheromones used for pest control .

Properties

IUPAC Name

(E)-hexadec-11-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMYDQCXGIMHLL-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313194
Record name (E)-11-Hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73292-39-4, 2271-34-3
Record name (E)-11-Hexadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73292-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Hexadecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002271343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-11-Hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-11-Hexadecenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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